molecular formula C15H26O B057986 8-Demethylisoambroxide CAS No. 82079-83-2

8-Demethylisoambroxide

Cat. No. B057986
CAS RN: 82079-83-2
M. Wt: 222.37 g/mol
InChI Key: IPEPBOBQYDJNON-PWNZVWSESA-N
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Description

8-Demethylisoambroxide (8-DMIA) is a naturally occurring compound found in essential oils, such as those derived from oregano, thyme, and basil. It is a monoterpene that has been studied for its potential medicinal properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects. 8-DMIA has been found to have a wide range of therapeutic applications, including the treatment of skin diseases, respiratory illnesses, and gastrointestinal disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 8-Demethylisoambroxide can be achieved through a multi-step process starting with the reaction of 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde with ethylmagnesium bromide, followed by a Grignard reaction with 2,6-dimethyl-4-(2-propenyl)-phenol. The product is then subjected to a series of oxidation reactions to form 8-Demethylisoambroxide.

Starting Materials
2,4-dimethyl-3-cyclohexene-1-carboxaldehyde, ethylmagnesium bromide, 2,6-dimethyl-4-(2-propenyl)-phenol, sodium dichromate, sulfuric acid, sodium hydroxide

Reaction
Step 1: React 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde with ethylmagnesium bromide in anhydrous ether to form the corresponding alcohol., Step 2: Add 2,6-dimethyl-4-(2-propenyl)-phenol to the reaction mixture and stir at room temperature to form the Grignard reagent., Step 3: Quench the reaction with dilute acid to form the desired product., Step 4: Oxidize the product with sodium dichromate and sulfuric acid to form the aldehyde intermediate., Step 5: Further oxidize the intermediate with sodium dichromate and sulfuric acid to form the carboxylic acid intermediate., Step 6: Neutralize the carboxylic acid intermediate with sodium hydroxide to form 8-Demethylisoambroxide.

Scientific Research Applications

8-Demethylisoambroxide has been studied for its potential therapeutic applications. In vitro studies have shown that 8-Demethylisoambroxide has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects. 8-Demethylisoambroxide has also been studied for its potential to inhibit the growth of cancer cells. In addition, 8-Demethylisoambroxide has been studied for its ability to reduce the symptoms of respiratory illnesses, such as asthma, and gastrointestinal disorders, such as irritable bowel syndrome.

Mechanism Of Action

The exact mechanism of action of 8-Demethylisoambroxide is not yet fully understood. However, it is believed to act through its ability to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to scavenge free radicals. 8-Demethylisoambroxide is also thought to act by modulating the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

8-Demethylisoambroxide has been found to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 8-Demethylisoambroxide has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects. 8-Demethylisoambroxide has also been found to inhibit the growth of cancer cells, reduce the symptoms of respiratory illnesses, and reduce the symptoms of gastrointestinal disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 8-Demethylisoambroxide in laboratory experiments include its availability, low cost, and wide range of therapeutic applications. However, there are some limitations to using 8-Demethylisoambroxide in laboratory experiments. For example, 8-Demethylisoambroxide is not soluble in water, which can limit its use in certain experiments. In addition, 8-Demethylisoambroxide is a volatile compound, meaning that it can easily evaporate, which can lead to inaccurate results if not handled properly.

Future Directions

There are many potential future directions for research on 8-Demethylisoambroxide. These include further studies on its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects, as well as its potential to inhibit the growth of cancer cells. In addition, further research could be conducted on the mechanism of action of 8-Demethylisoambroxide and its potential therapeutic applications. Finally, more research could be conducted on the advantages and limitations of using 8-Demethylisoambroxide in laboratory experiments.

properties

IUPAC Name

(3aS,5aS,9aS,9bR)-6,6,9a-trimethyl-1,2,3a,4,5,5a,7,8,9,9b-decahydrobenzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-14(2)8-4-9-15(3)11-7-10-16-12(11)5-6-13(14)15/h11-13H,4-10H2,1-3H3/t11-,12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEPBOBQYDJNON-PWNZVWSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3C2CCO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@H]3[C@@H]2CCO3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Demethylisoambroxide

CAS RN

82079-83-2
Record name 8-Demethylisoambroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-DEMETHYLISOAMBROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7N6SLJ107
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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